molecular formula C14H22FN5 B11749119 1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11749119
M. Wt: 279.36 g/mol
InChI Key: RFSKPSJSQWTCAS-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Methylation and isopropylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It can be utilized in the development of pesticides and herbicides.

    Materials Science: It can be employed in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
  • 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H22FN5/c1-10(2)20-9-13(12(4)18-20)8-16-14-11(3)7-17-19(14)6-5-15/h7,9-10,16H,5-6,8H2,1-4H3

InChI Key

RFSKPSJSQWTCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CN(N=C2C)C(C)C

Origin of Product

United States

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